molecular formula C9H6ClNO B179666 2-Chloroquinolin-5-ol CAS No. 124467-35-2

2-Chloroquinolin-5-ol

Cat. No.: B179666
CAS No.: 124467-35-2
M. Wt: 179.6 g/mol
InChI Key: AVGDGRAGVGICDY-UHFFFAOYSA-N
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Description

2-Chloroquinolin-5-ol is a heterocyclic aromatic compound with the molecular formula C9H6ClNO It is a derivative of quinoline, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloroquinolin-5-ol can be achieved through several methods. One common approach involves the cyclization of 2-chlorobenzaldehyde with aniline derivatives under acidic conditions. The reaction typically proceeds via the formation of an imine intermediate, which undergoes cyclization to form the quinoline ring system. The reaction conditions often include the use of a strong acid such as sulfuric acid or hydrochloric acid, and the reaction is typically carried out at elevated temperatures.

Another method involves the use of transition metal-catalyzed reactions. For example, palladium-catalyzed cross-coupling reactions can be employed to introduce the chloro group at the 2-position of the quinoline ring. This method allows for greater control over the substitution pattern and can be used to introduce other functional groups as well.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial processes often employ optimized reaction conditions, including the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Chloroquinolin-5-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group at the 5-position can be oxidized to form a quinone derivative. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The chloro group at the 2-position can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. This reaction is often facilitated by the use of a base such as sodium hydroxide or potassium carbonate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Sodium hydroxide, potassium carbonate, polar aprotic solvents such as dimethyl sulfoxide or dimethylformamide.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: 2-Hydroxyquinoline.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloroquinolin-5-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds

    Biology: The compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.

    Medicine: Due to its potential biological activities, this compound is investigated for its use in drug discovery and development. It is particularly of interest in the development of new anticancer and antimicrobial agents.

    Industry: The compound is used in the production of dyes, pigments, and other materials. Its unique chemical properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2-Chloroquinolin-5-ol depends on its specific application. In the context of its biological activities, the compound is believed to interact with various molecular targets, including enzymes and receptors. For example, its antimicrobial activity may involve the inhibition of bacterial DNA gyrase or topoisomerase, leading to the disruption of DNA replication and cell division. Its anticancer activity may involve the inhibition of key signaling pathways such as the PI3K/AKT/mTOR pathway, leading to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

2-Chloroquinolin-5-ol can be compared with other quinoline derivatives, such as:

    2-Chloroquinoline: Lacks the hydroxyl group at the 5-position, which may affect its reactivity and biological activity.

    5-Hydroxyquinoline:

    2,5-Dichloroquinoline: Contains an additional chloro group at the 5-position, which may enhance its reactivity in certain chemical reactions.

Properties

IUPAC Name

2-chloroquinolin-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO/c10-9-5-4-6-7(11-9)2-1-3-8(6)12/h1-5,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVDHRGKTFBOLDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=N2)Cl)C(=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00447193
Record name 2-chloroquinolin-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00447193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124467-35-2
Record name 2-chloroquinolin-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00447193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloroquinolin-5-ol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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